molecular formula C22H22ClNO4 B1376900 Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride CAS No. 634197-80-1

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride

Cat. No. B1376900
M. Wt: 399.9 g/mol
InChI Key: DHXAZNGYHYRGBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, a similar compound, “(S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride”, has the InChI code "1S/C20H24N2O4.ClH/c21-18 (19 (23)25-14-16-8-3-1-4-9-16)12-7-13-22-20 (24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2, (H,22,24);1H/t18-;/m0./s1" .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinazoline Derivatives : Research by Wang et al. (2015) detailed the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a compound related to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, from methyl 4-hydroxy-3-methoxybenzoate.

Biological Activities and Applications

  • Calcium Antagonistic Activity : A study by Yamamoto et al. (1988) found that benzothiazoline derivatives, which are structurally similar to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, exhibited significant calcium antagonistic activity.
  • Immunobiological Activity : Research by Choi et al. (2005) highlighted the immunobiological activity of benzylbenzoate compounds, suggesting potential immunotherapeutic applications.

Pharmacological Potential

  • Cholinesterase Inhibitors : A library of compounds including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are similar to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, showed potential as acetyl- and butyrylcholinesterase inhibitors, according to Kos et al. (2021).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Patel et al. (2011) reported on the synthesis and antimicrobial activity of pyridine derivatives, which might offer insights into the antimicrobial potential of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride Patel et al. (2011).
  • Antioxidant Activity : A study by Yang et al. (2015) isolated compounds from Streptomyces showing antioxidant activities, which may be relevant to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride.

Synthesis and Characterization

  • Synthesis of Isoquinuclidine Derivatives : Research on the synthesis of 4-amino-5-chloro-2-methoxybenzoates and benzamides, compounds related to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, was reported by Iriepa et al. (2002).

Other Relevant Studies

  • Benzoic Acid Derivatives Studies : An assessment of the toxicity of benzoic acid derivatives, which are chemically related to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, was conducted by Gorokhova et al. (2020).

Safety And Hazards

The safety and hazards of a compound can be represented by its hazard statements and precautionary statements. For example, “(S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride” has the hazard statements H315 and H319, and the precautionary statements P264, P280, P337+P313, P305+P351+P338, P302+P352, and P332+P313 .

Future Directions

The future directions for a compound depend on its potential applications. For instance, the Suzuki–Miyaura coupling reaction, which could potentially be used in the synthesis of “Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride”, is a widely-applied reaction with a variety of organoboron reagents. The development of new organoboron reagents tailored for specific coupling conditions could expand the potential applications of this reaction .

properties

IUPAC Name

benzyl 2-amino-4-methoxy-5-phenylmethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4.ClH/c1-25-20-13-19(23)18(22(24)27-15-17-10-6-3-7-11-17)12-21(20)26-14-16-8-4-2-5-9-16;/h2-13H,14-15,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXAZNGYHYRGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743550
Record name Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride

CAS RN

634197-80-1
Record name Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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